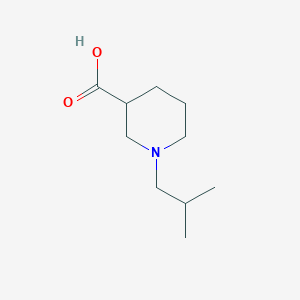

1-Isobutylpiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Applications in Extraction and Reactive Extraction

1-Isobutylpiperidine-3-carboxylic acid, as a specific compound, does not have a direct mention in the literature. However, carboxylic acids, in general, are significant in various scientific fields. The extraction of related compounds, like Pyridine-3-carboxylic acid, using different diluents and the study of their extraction efficiency shows the relevance of carboxylic acids in enhancing production processes in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Applications in Drug Design and Synthesis

Carboxylic acid moieties, akin to those in 1-Isobutylpiperidine-3-carboxylic acid, are pivotal in drug design due to their pharmacophoric properties. The research emphasizes the need for carboxylic acid (bio)isosteres to retain desired attributes while mitigating drawbacks like metabolic instability and limited diffusion across biological membranes, thus fostering the development of novel carboxylic acid surrogates in drug design (Ballatore, Huryn, & Smith, 2013).

Applications in Peptide Synthesis and Modification

The synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives and their incorporation into peptides exemplify the role of carboxylic acid derivatives in creating rigid analogues of γ-aminobutyric acid for diverse biochemical applications (Pätzel et al., 2004).

Applications in Analytical Chemistry

Carboxylic acid derivatives, similar to 1-Isobutylpiperidine-3-carboxylic acid, find applications in analytical chemistry as derivatization reagents. An instance is the use of 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine for the sensitive detection of carboxylic acids by high-performance liquid chromatography with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).

Mecanismo De Acción

Target of Action

It’s worth noting that this compound is a member of the piperidine chemical family , which are structural components of piperine, a plant extract from the genus Piper, or pepper .

Mode of Action

It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It’s worth noting that derivatives of indole, a similar compound, are of wide interest because of their diverse biological and clinical applications .

Pharmacokinetics

The compound has a molecular weight of 18526 and a molecular formula of C10H19NO2 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It’s worth noting that similar compounds, such as piperine, have been shown to interact with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues .

Propiedades

IUPAC Name |

1-(2-methylpropyl)piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(2)6-11-5-3-4-9(7-11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHGGOLWYJQQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isobutylpiperidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2796407.png)

![3-((4-phenethyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2796415.png)

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![8-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-3,4-dihydro-2H-1-benzoxepin-5-one](/img/structure/B2796420.png)